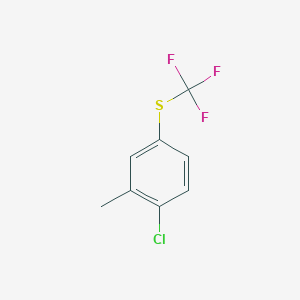

1-Chloro-2-methyl-4-trifluoromethylsulfanyl-benzene

Descripción

1-Chloro-2-methyl-4-trifluoromethylsulfanyl-benzene is a halogenated aromatic compound characterized by a benzene ring substituted with a chlorine atom at position 1, a methyl group at position 2, and a trifluoromethylsulfanyl (-SCF₃) group at position 3. The molecular formula is C₈H₆ClF₃S, with a molecular weight of ~226.66 g/mol. The trifluoromethylsulfanyl group is a strong electron-withdrawing substituent, significantly influencing the compound’s electronic properties and reactivity. This structure grants the compound high lipophilicity and stability, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science .

Propiedades

IUPAC Name |

1-chloro-2-methyl-4-(trifluoromethylsulfanyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3S/c1-5-4-6(2-3-7(5)9)13-8(10,11)12/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGCKFIJRAFAEAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)SC(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-Chloro-2-methyl-4-trifluoromethylsulfanyl-benzene typically involves the chlorination of 2-methyl-4-trifluoromethylsulfanyl-benzene. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures . Industrial production methods may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

1-Chloro-2-methyl-4-trifluoromethylsulfanyl-benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Oxidation and Reduction: The trifluoromethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic structures

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1-Chloro-2-methyl-4-trifluoromethylsulfanyl-benzene has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 1-Chloro-2-methyl-4-trifluoromethylsulfanyl-benzene involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfanyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes . This interaction can lead to the inhibition of specific enzymes or receptors, resulting in the desired biological effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis highlight key differences between 1-Chloro-2-methyl-4-trifluoromethylsulfanyl-benzene and structurally related compounds:

Structural and Functional Differences

- Electron Effects : The -SCF₃ group in the target compound is a stronger electron-withdrawing group than -CF₃ or -SCH₂, significantly deactivating the benzene ring and directing electrophilic attacks to meta/para positions relative to substituents .

- Reactivity : Sulfanylmethyl (-SCH₂) groups in analogs (e.g., ) enable nucleophilic reactions, whereas the -SCF₃ group in the target compound favors electrophilic substitutions or radical pathways due to its electron-deficient nature .

Research Findings and Data Tables

Thermochemical Properties (Estimated)

| Property | 1-Chloro-2-methyl-4-trifluoromethylsulfanyl-benzene | 1-Chloro-4-(trifluoromethyl)benzene |

|---|---|---|

| Boiling Point (°C) | ~245–260 | ~172 |

| Melting Point (°C) | ~80–90 | ~−15 |

| LogP (Lipophilicity) | ~3.5 | ~2.8 |

Reactivity Comparison

| Reaction Type | Target Compound | 1-Chloro-4-(trifluoromethyl)benzene |

|---|---|---|

| Electrophilic Substitution | Slow (meta-directed) | Moderate (para-directed) |

| Nucleophilic Substitution | Minimal | Minimal |

| Radical Reactions | High | Moderate |

Actividad Biológica

1-Chloro-2-methyl-4-trifluoromethylsulfanyl-benzene, also known as a trifluoromethyl-substituted aromatic compound, has garnered attention in recent years for its potential biological activities. This compound is characterized by the presence of a chloro group, a methyl group, and a trifluoromethylsulfanyl group on a benzene ring, which may influence its reactivity and interactions with biological systems.

The chemical structure of 1-Chloro-2-methyl-4-trifluoromethylsulfanyl-benzene can be represented as follows:

This compound exhibits unique properties due to the trifluoromethyl and sulfanyl groups, which enhance its lipophilicity and metabolic stability.

The biological activity of 1-Chloro-2-methyl-4-trifluoromethylsulfanyl-benzene is primarily attributed to its interaction with various molecular targets. The trifluoromethyl group increases the compound's ability to penetrate cellular membranes, while the sulfanyl group may facilitate interactions with specific enzymes or receptors.

Key Mechanisms Include:

- Inhibition of Cytochrome P450 Enzymes: Similar compounds have been shown to inhibit cytochrome P450 enzymes, affecting drug metabolism and potentially leading to increased bioavailability of co-administered drugs .

- Activation of Phase II Detoxification Enzymes: The compound may activate Nrf2 pathways, promoting the expression of detoxifying enzymes that protect against oxidative stress .

Toxicological Studies

Research indicates that 1-Chloro-2-methyl-4-trifluoromethylsulfanyl-benzene exhibits varying degrees of toxicity depending on the dosage and exposure route.

Case Studies

- Acute Toxicity in Rats: In studies involving oral administration in rats, doses ranging from 10 to 1000 mg/kg body weight were evaluated. Clinical signs included behavioral changes such as "burrowing in bedding" and "rubbing face with forepaws." Significant increases in liver and kidney weights were observed at higher doses, with a reported NOAEL (No Observed Adverse Effect Level) of 10 mg/kg based on kidney effects .

- Inhalation Studies: Inhalation studies revealed that exposure to vapor concentrations up to 2000 ppm resulted in respiratory distress and alterations in blood parameters. The compound was rapidly eliminated from the lungs, with significant concentrations detected in adipose tissue .

Comparative Analysis

To understand the biological activity of 1-Chloro-2-methyl-4-trifluoromethylsulfanyl-benzene, it is useful to compare it with structurally similar compounds.

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-Chloro-2-methyl-4-trifluoromethylsulfanyl-benzene | Contains chloro and trifluoromethyl groups | Potential anticancer and antimicrobial properties |

| 2-Methyl-4-trifluoromethylphenol | Lacks chloro group but retains trifluoromethyl | Antimicrobial activity; less toxic |

| 4-Trifluoromethylphenylacetate | Similar lipophilicity; different functional groups | Moderate toxicity; anti-inflammatory effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.